molecular formula C16H16O5 B1331700 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 24126-98-5

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B1331700
CAS RN: 24126-98-5
M. Wt: 288.29 g/mol
InChI Key: LRXMMYWDVBYTPO-UHFFFAOYSA-N
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Description

The compound 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is a multifunctional molecule that has been studied in various contexts due to its interesting chemical properties and potential biological activity. It contains both hydroxy and methoxy substituents on aromatic rings, which are connected by an ethanone moiety. This structure is related to various synthetic targets and intermediates in organic chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a method for synthesizing 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane, which shares a similar diarylethane backbone with 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, involves heating 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide with chloroacetic acid or phosphoryl chloride . Another related synthesis involves the reaction of 1,2-bis(4-methoxyphenyl)ethanone with alkyl halides, followed by a Grignard reaction, dehydration, and ether cleavage to produce antiestrogenic compounds .

Molecular Structure Analysis

The molecular structure of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be analyzed based on its functional groups and stereochemistry. The presence of hydroxy and methoxy groups suggests potential for hydrogen bonding and electronic effects that can influence reactivity and physical properties. The ethanone linkage between two aromatic rings may allow for conformational flexibility and influence the overall molecular shape.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported. For example, the decarboxylation of α-ethoxycarbonyloxybenzyl cyanides can lead to the formation of dicyano diarylethanes through a free-radical process . Additionally, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal has been shown to be an effective approach to synthesize various heterocycles, including isoflavones, isoxazoles, pyrazoles, and aminopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be inferred from its molecular structure. The presence of both electron-donating methoxy groups and electron-withdrawing hydroxy groups could affect the compound's solubility, melting point, and reactivity. The aromatic rings may contribute to the compound's stability and potential interactions with biological targets. The compound's reactivity could be further explored through its reactions with various nucleophiles and electrophiles, as well as its potential to undergo cyclization and other transformations .

Scientific Research Applications

Heterocyclization and Synthetic Chemistry

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is used in synthetic chemistry, particularly in heterocyclization reactions. For instance, it has been used in the condensation with N,N-dimethylformamide dimethyl acetal, leading to the formation of various heterocycles like isoflavones, diarylpyrazoles, and 2-aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).

Photophysical Investigation

This compound has been studied for its photophysical properties. An example is the synthesis of DMHP (a derivative) by the reaction of 3,4-dimethoxy benzaldehyde with 1-(2-hydroxyphenyl) ethanone, followed by investigations into its solvatochromic properties, photochemical, and fluorescence quantum yields (Asiri, Sobahi, Osman, & Khan, 2017).

Photochemical Reactivity

The photochemical reactivity of derivatives, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, has been examined in different states and conditions, revealing transformations into various compounds and insights into Norrish type 1 cleavage and photoreduction mechanisms (Castellan et al., 1990).

Fluorescent Probe Development

Its derivatives have been utilized in developing fluorescent probes. For example, 1-(2-Hydroxyphenyl)ethanone was used to create a BODIPY-based fluorescent on-off probe with high selectivity for H2S, indicating potential applications in biological systems (Fang, Jiang, Sun, & Li, 2019).

Antimicrobial and Antifungal Agents

Several compounds synthesized from 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone have shown antimicrobial and antifungal activities. For instance, derivatives isolated from Cynanchum otophyllum demonstrated antifungal activity (Zhao et al., 2007).

Anti-inflammatory and Antioxidant Activities

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This includes studieson pyrazole chalcones, which exhibited promising biological activities (Bandgar et al., 2009).

Structural Chemistry

The compound and its derivatives have been studied for their structural chemistry. For instance, polymorphism and conformational isomerism in compounds like 4-acetylresorcinol, a derivative of 1-(2,4-dihydroxyphenyl)ethanone, have been investigated, providing insights into molecular structures and interactions (Jones & Mangalagiu, 2009).

Novel Syntheses and Applications

Novel synthesis methods for derivatives of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone have been developed, such as the synthesis of acetophenone benzopyran derivatives, indicating its versatility in organic synthesis (Qi et al., 2010).

Safety and Hazards

There is limited information available on the safety and hazards associated with this compound .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-20-15-6-3-10(8-16(15)21-2)7-13(18)12-5-4-11(17)9-14(12)19/h3-6,8-9,17,19H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXMMYWDVBYTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351016
Record name 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

CAS RN

24126-98-5
Record name 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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